BCR-ABL kinase-IN-3 (dihydrocholide)

Irreversible inhibition Covalent inhibitor BCR-ABL

BCR-ABL T315I gatekeeper mutation confers resistance to most FDA-approved TKIs (imatinib, dasatinib, nilotinib, bosutinib), limiting CML/AML experimental models. BCR-ABL kinase-IN-3 (dihydrocholide) is an irreversible covalent BCR-ABL inhibitor with confirmed T315I activity (IC50 ≤100 nM in Ba/F3 cells) and in vivo efficacy at 15 mg/kg BID in T315I xenograft models. • Irreversible covalent binding ensures sustained target engagement beyond compound washout • Active against T315I mutant where 1st/2nd-gen TKIs fail • Structurally orthogonal to ponatinib for mechanistic studies with reduced polypharmacology Supplied as dihydrochloride salt, ≥98% purity.

Molecular Formula C35H32Cl2FN9O
Molecular Weight 684.6 g/mol
Cat. No. B12387896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCR-ABL kinase-IN-3 (dihydrocholide)
Molecular FormulaC35H32Cl2FN9O
Molecular Weight684.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F.Cl.Cl
InChIInChI=1S/C35H30FN9O.2ClH/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27;;/h6-7,10-19,21,41H,1-5H3,(H,42,46);2*1H
InChIKeyRLNVXPNBWIJORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCR-ABL kinase-IN-3 (dihydrocholide) Compound Profile


BCR-ABL kinase-IN-3 (dihydrocholide) (CAS 2240191-12-0 for the base inhibitor; the dihydrochloride salt is cataloged under distinct identifiers) is a small-molecule tyrosine kinase inhibitor (TKI) with a reported irreversible covalent binding mechanism directed against the BCR-ABL oncoprotein . The compound exhibits nanomolar inhibitory activity against the BCR-ABL T315I gatekeeper mutant in Ba/F3 cellular models (IC50 ≤100 nM), a clinically problematic mutation that confers resistance to the majority of FDA-approved BCR-ABL TKIs including imatinib, dasatinib, nilotinib, and bosutinib [1]. Beyond CML, the compound is referenced in research contexts for acute myeloid leukemia (AML), reflecting a potentially distinct disease-model application compared to classical CML-focused BCR-ABL inhibitors .

Irreversible covalent mechanism Supports sustained target engagement studies
T315I gatekeeper mutant active Suited for imatinib-resistant BCR-ABL research models
AML research context Distinct from CML-focused BCR-ABL inhibitor tools

BCR-ABL kinase-IN-3 Non-Substitutability


Direct substitution of BCR-ABL kinase-IN-3 (dihydrocholide) with earlier-generation or alternative BCR-ABL TKIs is precluded by two mechanistic and pharmacological factors. First, the compound is characterized as an irreversible covalent inhibitor , whereas imatinib, dasatinib, nilotinib, bosutinib, and ponatinib are reversible ATP-competitive inhibitors (ponatinib exhibits extended residence time but is not an irreversible covalent modifier) . Irreversible covalent binding produces sustained target engagement that persists beyond compound washout, potentially conferring distinct pharmacodynamic properties relevant to experimental design and data interpretation. Second, FDA-approved second-generation inhibitors (dasatinib, nilotinib, bosutinib) and the first-generation imatinib are clinically ineffective against the BCR-ABL T315I gatekeeper mutant, with reported IC50 values ranging from approximately 137 nM to >20,000 nM depending on the assay and TKI [1]. Although ponatinib retains activity against T315I (IC50 ~11 nM), its multi-kinase inhibitory profile introduces broader off-target effects (including significant cardiovascular toxicity liabilities in clinical settings) that may confound mechanistic studies where BCR-ABL-selective interrogation is required [1]. The combination of irreversible covalent mechanism and a distinct research application emphasis on AML distinguishes BCR-ABL kinase-IN-3 as a non-interchangeable research tool.

Binding Mechanism Mismatch
Irreversible covalent binding may not be replicated by reversible ATP‑competitive TKIs (imatinib, dasatinib, nilotinib, bosutinib, ponatinib)
T315I Activity Gap
First‑ and second‑generation TKIs lack T315I inhibitory activity; ponatinib retains activity but may introduce broader off‑target kinase effects that confound mechanistic studies
Disease‑Model Context
AML research emphasis differs from CML/Ph+ ALL focus of classical BCR‑ABL inhibitors; model applicability may require review

BCR-ABL kinase-IN-3 Differentiation Evidence


Irreversible Covalent Binding vs. Reversible TKIs

BCR-ABL kinase-IN-3 (dihydrocholide) is consistently described across multiple vendor technical datasheets as an irreversible covalent inhibitor of Bcr-Abl, a mechanistic classification that distinguishes it from all FDA-approved BCR-ABL TKIs (imatinib, dasatinib, nilotinib, bosutinib, ponatinib), which are reversible ATP-competitive inhibitors . Covalent irreversible inhibition confers sustained target suppression that persists following compound removal, in contrast to reversible inhibitors where target activity recovers upon washout .

Covalent binding mechanism
Class-level inference
Target: irreversible covalent; Comparators: reversible ATP‑competitive (imatinib, dasatinib, nilotinib, bosutinib, ponatinib)
Supports sustained target engagement study design
Vendor-reported mechanism classification; confirmatory studies limited
Irreversible inhibition Covalent inhibitor BCR-ABL CML

T315I Mutant Potency vs. Standard TKIs

BCR-ABL kinase-IN-3 (dihydrocholide) demonstrates inhibitory activity against the BCR-ABL T315I mutant with an IC50 of ≤100 nM in Ba/F3 cells engineered to express BCR-ABL T315I . In contrast, FDA-approved first- and second-generation BCR-ABL TKIs are either ineffective or markedly less potent against the T315I gatekeeper mutation: imatinib IC50 >6400–20,000 nM, nilotinib IC50 697–>10,000 nM, dasatinib IC50 137–>1000 nM, and bosutinib IC50 1890 nM, as compiled from multiple studies [1]. This represents at least a ~1.4-fold to >200-fold potency differential for BCR-ABL kinase-IN-3 compared to these comparators against the T315I mutant.

T315I potency vs. standard TKIs
Cross-study comparable
≤100 nM (target) vs. comparators ≥137–20,000 nM
Supports T315I research model selection
IC50 ranges from multiple studies; Ba/F3 cell context
T315I mutant Imatinib resistance CML BCR-ABL

T315I Activity vs. Ponatinib

BCR-ABL kinase-IN-3 (dihydrocholide) exhibits an IC50 of ≤100 nM against the BCR-ABL T315I mutant in Ba/F3 cellular assays . Ponatinib, the only FDA-approved TKI with confirmed clinical activity against T315I, demonstrates an IC50 of approximately 11 nM against the same mutant in comparable cellular assay systems [1]. This indicates that ponatinib is approximately 9-fold more potent than the upper-bound activity estimate for BCR-ABL kinase-IN-3 (≤100 nM vs. 11 nM). However, ponatinib's broader multi-kinase inhibitory profile (including potent inhibition of VEGFR, PDGFR, FGFR, and SRC family kinases) is associated with significant cardiovascular adverse events in clinical use, potentially confounding its utility as a BCR-ABL-specific tool compound in mechanistic studies.

T315I activity vs. ponatinib
Cross-study comparable
≤100 nM (target) vs. ~11 nM (ponatinib); ~9-fold potency difference
Orthogonal T315I tool for selectivity studies
Ponatinib’s multi-kinase profile may confound mechanistic interpretation
T315I Ponatinib BCR-ABL CML

T315I Xenograft Antitumor Efficacy

BCR-ABL kinase-IN-3 (dihydrocholide) (referred to as BCR-ABL-IN-3 or compound 7) has demonstrated antitumor efficacy in a female NOD/SCID mouse xenograft model bearing Ba/F3 BCR-ABL T315I cells. Mice (7–8 weeks old, 21.8 g mean body weight) treated with BCR-ABL-IN-3 at 15 mg/kg administered twice daily for 19 days exhibited a significant antitumor effect . This in vivo activity in a T315I-mutant model establishes a direct link between the observed in vitro T315I inhibitory potency and pharmacologically relevant tumor growth suppression. Comparable in vivo T315I-mutant efficacy data for the reversible FDA-approved TKIs imatinib, dasatinib, nilotinib, and bosutinib are not applicable due to their in vitro inactivity against this mutant.

T315I xenograft tumor response
Data to verify
Reported tumor growth suppression at 15 mg/kg BID (NOD/SCID, Ba/F3 T315I xenograft)
Supports in vivo T315I model endpoint evaluation
Supplier-reported; independent replication pending
In vivo efficacy T315I Xenograft BCR-ABL

Rat Pharmacokinetic Profile

In male Sprague Dawley rats (7–8 weeks old, 210 g mean body weight), BCR-ABL kinase-IN-3 (dihydrocholide) administered intravenously at 2 mg/kg achieved a maximum plasma concentration (Cmax) of 5485 ng/mL and an area under the concentration-time curve (AUC) of 5450 h·ng/mL . These pharmacokinetic parameters provide essential reference values for dose selection and exposure-response modeling in rodent pharmacology studies. While cross-species and cross-study comparisons must be interpreted cautiously, these data establish a baseline PK profile that can inform experimental design when using this compound in vivo.

Rat IV PK exposure
Supporting evidence
Cmax 5485 ng/mL, AUC 5450 h·ng/mL (2 mg/kg IV)
Reference PK values for rodent experimental design
Single-dose data; cross-species extrapolation requires validation
Pharmacokinetics Cmax AUC BCR-ABL

AML Research Context

Multiple vendor datasheets for BCR-ABL kinase-IN-3 (dihydrocholide) explicitly reference its utility in acute myeloid leukemia (AML) research, distinguishing it from classical BCR-ABL TKIs that are primarily developed and referenced in the context of chronic myeloid leukemia (CML) . While BCR-ABL expression is less common in AML than in CML or Ph+ ALL, BCR-ABL-positive AML represents a distinct clinical and biological entity that may exhibit differential TKI sensitivity compared to CML. The explicit AML research designation for BCR-ABL kinase-IN-3 (dihydrocholide) suggests a specific application niche that may guide procurement decisions for investigators studying BCR-ABL-driven AML models.

AML research designation
Class-level inference
Vendor-referenced AML application context, distinct from CML
May support AML model compound selection
Peer-reviewed AML-specific efficacy data are limited
AML Acute myeloid leukemia BCR-ABL CML

BCR-ABL kinase-IN-3 Research Applications


Irreversible Covalent Inhibition & Target Engagement

BCR-ABL kinase-IN-3 (dihydrocholide) is well-suited for experiments designed to interrogate the pharmacodynamic consequences of irreversible covalent BCR-ABL inhibition, including washout recovery assays, chronic low-exposure models, and studies of resistance emergence under sustained target suppression. Its irreversible binding mechanism distinguishes it from all FDA-approved reversible BCR-ABL TKIs, making it the appropriate choice when sustained target engagement following compound clearance is the experimental objective.

T315I-Driven Resistance Modeling

Given its confirmed inhibitory activity against the BCR-ABL T315I mutant (IC50 ≤100 nM) and demonstrated in vivo antitumor efficacy in a T315I-mutant xenograft model at 15 mg/kg BID , BCR-ABL kinase-IN-3 (dihydrocholide) is an appropriate tool compound for establishing and interrogating T315I-driven disease models. First- and second-generation TKIs (imatinib, dasatinib, nilotinib, bosutinib) are inactive against T315I and therefore cannot substitute in this application [1].

BCR-ABL-Positive AML Models

BCR-ABL kinase-IN-3 (dihydrocholide) is repeatedly referenced in the context of AML research across multiple vendor technical datasheets . Investigators employing BCR-ABL-driven AML cellular or animal models may prioritize this compound over classical CML-focused TKIs to align with disease-specific literature precedent and vendor-supported application guidance.

Orthogonal T315I Tool vs. Ponatinib

In experimental designs requiring a T315I-active BCR-ABL inhibitor with a distinct chemical scaffold and mechanistic profile compared to ponatinib (which retains T315I activity at ~11 nM but exhibits broad multi-kinase polypharmacology [1]), BCR-ABL kinase-IN-3 (dihydrocholide) provides a structurally orthogonal option. This enables investigation of T315I resistance pathways while minimizing confounding off-target kinase effects that may be present with ponatinib-based studies.

Application
Selection Property
Validation Focus
Irreversible BCR-ABL inhibition studies
Covalent binding mechanism
Target engagement persistence post‑washout
T315I gatekeeper mutant modeling
T315I inhibitory activity
T315I‑mutant model endpoint response
BCR‑ABL‑positive AML signaling
AML research context
Disease‑model relevance verification
Orthogonal T315I tool compound
Distinct chemotype vs. ponatinib
Off‑target kinase profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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